molecular formula C7H9BrN2O B7899437 2-Bromo-6-isopropoxypyrazine

2-Bromo-6-isopropoxypyrazine

Cat. No.: B7899437
M. Wt: 217.06 g/mol
InChI Key: TXVHLJOAAHZFDV-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxypyrazine is a brominated derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the second position and an isopropoxy group at the sixth position of the pyrazine ring. It has the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isopropoxypyrazine typically involves the bromination of 6-isopropoxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-isopropoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-6-isopropoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. For example, in enzyme inhibition, the compound may form covalent or non-covalent interactions with the active site residues, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-isopropoxypyrazine is unique due to the combination of the bromine atom and the isopropoxy group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The isopropoxy group can provide steric hindrance and influence the compound’s solubility and lipophilicity, while the bromine atom can participate in various substitution and coupling reactions .

Properties

IUPAC Name

2-bromo-6-propan-2-yloxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVHLJOAAHZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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